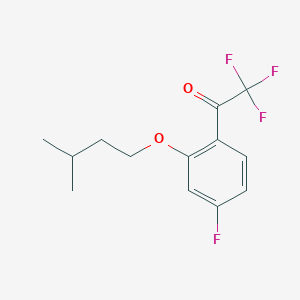

2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone

Description

2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group at the acetyl position and a 4-fluoro-2-(isopentyloxy)phenyl substituent. The trifluoromethyl group imparts electron-withdrawing properties, enhancing stability and reactivity, while the isopentyloxy (branched C5 alkoxy) group contributes to lipophilicity and steric bulk. Its synthesis likely involves etherification and Friedel-Crafts acylation or similar methods, though procedural details are absent in the reviewed literature .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(14)3-4-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYHOMHZOOVQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-fluoroacetophenone with iso-pentyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug development.

- Case Study : Research has indicated that derivatives of trifluoromethyl ketones can exhibit anti-inflammatory and analgesic properties. For instance, studies on similar compounds have shown efficacy in pain management and inflammation reduction by inhibiting specific enzymes involved in these pathways.

Agrochemicals

Fluorinated compounds are often used in the development of agrochemicals due to their enhanced biological activity and environmental stability.

- Application : The compound can be utilized as a building block in the synthesis of herbicides or fungicides. Its structural modifications can lead to the development of new agrochemical agents that are more effective against pests while being less harmful to non-target organisms.

Material Science

The unique properties of fluorinated compounds lend themselves to applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance.

- Example : The compound can be used in the formulation of coatings or polymers that require high durability and resistance to solvents. Fluorinated materials are known for their low surface energy, making them ideal for non-stick applications.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, leading to significant biological effects. The compound may modulate various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Physicochemical Properties

- Melting Points: Triazole-based trifluoroethanones (e.g., 2a, m.p. 105–108°C) exhibit higher melting points than aliphatic analogs (e.g., 4f, an oil), suggesting that aromatic rings enhance crystallinity .

- Lipophilicity : The isopentyloxy group in the target compound likely increases logP compared to shorter-chain alkoxy derivatives (e.g., methoxy or ethoxy), improving membrane permeability in bioactive contexts .

Crystallographic and Stereochemical Features

- Bond Geometry: In 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanone (), the dihedral angle between phenyl rings is 73.22°, with bond lengths consistent with similar fluorinated aromatics. The target compound’s isopentyloxy group may introduce torsional strain, affecting conformational stability .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone is an organic compound known for its unique trifluoromethyl and fluoro substituents on a phenyl ring, along with an isopentyloxy group. This structure contributes to its potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C13H14F4O2

- Molar Mass : 288.25 g/mol

- Physical State : Colorless to light yellow liquid or solid

- Melting Point : Approximately 24-27°C

- Boiling Point : Around 66-67°C at reduced pressure

The presence of trifluoromethyl and fluorine substituents enhances the electrophilicity of the compound, making it a candidate for various biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated groups may enhance binding affinity and specificity compared to non-fluorinated analogs. The following mechanisms have been identified:

- Enzyme Inhibition : The compound shows potential in inhibiting certain enzymes involved in bacterial resistance mechanisms.

- Receptor Binding : It may interact with receptors that modulate various physiological responses.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.031–0.062 µg/mL against MRSA strains, outperforming standard antibiotics like methicillin and vancomycin .

Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound 22 | MRSA | 0.031–0.062 | Vancomycin |

| Compound 22 | VRSA | 0.031–0.062 | Methicillin |

Cytotoxicity Studies

The selectivity index (SI) is crucial for assessing the safety profile of antibacterial agents. Compounds with an SI greater than 10 are considered promising for further development. In vitro studies using Vero cells revealed that several derivatives of the compound maintained a high SI, indicating their specificity towards bacterial cells rather than host cells .

Case Studies

-

Study on Fluorinated Salicylanilides : A series of fluorinated salicylanilides were evaluated for their antibacterial properties, revealing that substitutions such as trifluoromethyl significantly enhanced activity against S. aureus ATCC 29213 with MIC values below 1 µg/mL .

- Findings : Compounds with trifluoromethyl substitutions exhibited improved potency compared to their non-fluorinated counterparts.

-

Biofilm Reduction Studies : The ability of certain fluorinated compounds to disrupt pre-formed biofilms was assessed. Treatment with a derivative of the compound showed significant reduction in biofilm formation compared to controls .

- Results : At higher concentrations (10× MIC), the compound led to a notable decrease in biofilm viability.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone?

Answer:

The compound can be synthesized via Friedel-Crafts acylation by reacting a fluorinated aromatic precursor (e.g., 4-fluoro-2-(isopentyloxy)benzaldehyde) with trifluoroacetic anhydride in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions (e.g., anhydrous environment, controlled temperature) are critical to avoid side reactions. Alternatively, Perkin reaction modifications may introduce trifluoromethyl groups to aromatic systems, as demonstrated for structurally similar ethanones . Post-synthesis purification typically involves column chromatography or recrystallization using non-polar solvents.

Basic: What experimental approaches are used to determine the crystal structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a high-quality crystal on a diffractometer (e.g., Bruker D8 Venture) and refining using SHELXL (for small molecules) or SHELXS (for structure solution). Key parameters include atomic coordinates, displacement factors, and bond lengths/angles (e.g., C-F bonds: ~1.34 Å). Refer to Table 2 in for analogous structural data. SHELX software’s robustness in handling twinned or high-resolution data ensures accurate refinement .

Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound?

Answer:

The electron-withdrawing nature of trifluoromethyl (-CF₃) and fluoro (-F) groups reduces electron density on the aromatic ring, directing electrophilic substitutions to specific positions. This can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) or spectroscopic methods:

- ¹⁹F NMR : Chemical shifts (~-60 ppm for CF₃) indicate electronic environments.

- IR spectroscopy : C=O stretching frequencies (∼1700 cm⁻¹) may shift due to resonance effects.

Reactivity studies (e.g., nucleophilic acyl substitution) should account for steric hindrance from the isopentyloxy group .

Advanced: How can conflicting spectroscopic data during structural characterization be resolved?

Answer:

Contradictions between NMR, MS, or XRD data require cross-validation :

High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₅F₄O₂).

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

Computational modeling : Compare experimental XRD bond lengths/angles with DFT-optimized structures.

For example, ’s atomic coordinates (Table 3) validate crystallographic data against computational models .

Advanced: What strategies enable the use of this compound in hyperbranched polymer synthesis?

Answer:

The compound’s AB₂ monomer structure (one acyl group, two reactive sites) allows self-polycondensation under acidic catalysis. For example, trifluoromethanesulfonic acid (TFMSA) can initiate branching via sequential acylation, forming hyperbranched polymers with controlled degrees of branching (0–100%). Reaction conditions (e.g., solvent polarity, temperature) must optimize trifluoroacetyl group activation while minimizing premature termination .

Advanced: How can regioselective functionalization of the aromatic ring be achieved?

Answer:

The isopentyloxy group acts as an ortho/para-directing moiety, while fluorine substituents deactivate specific positions. Regioselectivity can be probed via:

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to the alkoxy group.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at halogenated sites (if present).

Monitor reaction pathways using LC-MS or in-situ IR to detect intermediates .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of fluorinated compounds.

- Waste disposal : Segregate halogenated waste according to institutional guidelines.

Refer to Safety Data Sheets (SDS) in and for hazard codes (e.g., P210: avoid ignition sources) .

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

- COSMO-RS : Predict solubility in organic solvents (e.g., dichloromethane, acetone).

- Gaussian 16 : Calculate dipole moments, polarizabilities, and electrostatic potential maps.

- Molecular dynamics (MD) : Simulate interactions in polymer matrices (relevant to ’s hyperbranched systems). Validate predictions with experimental DSC (melting point) and TGA (thermal stability) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.